4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
4,8-Dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro-1,3,5-triazine moiety. Its molecular formula is C₂₀H₂₂N₆, with an average molecular mass of 346.44 g/mol and a monoisotopic mass of 346.1906 g/mol .
This compound is classified under quinazoline derivatives, a class known for diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,8-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H24N6/c1-15-7-6-10-18-16(2)24-21(25-19(15)18)26-20-22-13-27(14-23-20)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
AFDZOSQNNAOOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a quinazoline derivative with an appropriate amine. The starting material, often a substituted quinazoline, undergoes a series of reactions including methylation and cyclization to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in developing new synthetic methodologies that contribute to the advancement of organic chemistry.
The compound has shown promise in various biological assays:
- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its interaction with biological receptors suggests potential applications in pharmacology.
Medicinal Chemistry
Quinazoline derivatives are well-known for their therapeutic potential. This particular compound has been investigated for:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Antiviral and Antibacterial Properties : Research indicates potential efficacy against viral and bacterial infections.
Industrial Applications
In industrial settings, this compound could be explored for developing new materials with specific properties such as:
- Polymers : Its structural features may enhance polymer characteristics.
- Coatings : Potential applications in protective coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Effects on Bioactivity :
- The 2-phenylethyl group in the target compound enhances hydrophobic interactions, which may improve binding to lipid-rich enzymatic pockets compared to polar analogs like the morpholinylethyl derivative .
- Methoxybenzyl substituents (e.g., in ) improve solubility but reduce membrane permeability, limiting bioavailability .
Quinazoline Modifications: 4,8-Dimethyl substitution (target compound) vs. 6-Methoxy substitution () introduces hydrogen-bonding capacity, which is absent in the target compound but critical for CNS-targeted drugs .
Triazine Functionalization: Morpholinylethyl groups () introduce tertiary amines, enabling pH-dependent solubility and protonation in acidic environments (e.g., tumor microenvironments) .
Biological Activity
4,8-Dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a quinazoline core substituted with a tetrahydro-triazine moiety and a phenylethyl group. The molecular formula is , and it has a molecular weight of approximately 364.45 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
CNS Activity
Quinazoline derivatives have been evaluated for their central nervous system (CNS) effects. In particular, studies have shown that certain analogs can exhibit sedative-hypnotic and anticonvulsant activities. For example, a series of quinazoline derivatives were tested in animal models for their ability to induce sedation and protect against seizures induced by pentylenetetrazole . The results indicated that some compounds significantly reduced seizure frequency and duration.
The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it is hypothesized to modulate GABAergic activity, which is crucial for its sedative effects. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter degradation .
Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of quinazoline derivatives, the compound was administered to mice at varying doses. Results showed that at higher doses (300 mg/kg), there was a notable reduction in seizure activity compared to control groups. Neurotoxicity was assessed using the rotorod method, indicating a favorable safety profile .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against Escherichia coli and Staphylococcus aureus . The study found that certain modifications to the quinazoline structure enhanced antibacterial activity significantly. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for some compounds .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
